molecular formula C10H14ClN3 B1361653 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine CAS No. 885704-66-5

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine

Cat. No. B1361653
CAS RN: 885704-66-5
M. Wt: 211.69 g/mol
InChI Key: VBKTYBAQFJUFJS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a chemical compound with the CAS Number: 885704-66-5 . It has a molecular weight of 211.69 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.69 .

Scientific Research Applications

Antibacterial Activity

2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine and its derivatives have been studied for their antibacterial properties. For instance, certain pyrazine and pyridine derivatives have shown notable antibacterial activity, particularly against anaerobic bacteria (Foks et al., 2005).

Antimycobacterial and Antifungal Effects

These compounds have also been evaluated for their antimycobacterial and antifungal effects. Some derivatives, specifically substituted pyrazinecarboxamides, have demonstrated significant activity against Mycobacterium tuberculosis and certain fungal strains (Doležal et al., 2006).

Potential Pesticides

Research indicates that certain pyrazine derivatives could serve as potential pesticides. For example, reactions involving dichloro-dicyanopyrazine have yielded aminovinyl-substituted pyrazine derivatives of interest as potential pesticides (Hou et al., 1993).

DNA Binding and Antimicrobial Properties

Pyrazine-based DNA binders have been studied for their physicochemical and antimicrobial properties. Investigations into chlorohydrazinopyrazine, for example, have shown a high affinity for DNA binding and potential application in clinical use due to non-toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).

Herbicide and Elicitor Effects

Some pyrazine derivatives are explored for their use as herbicides and abiotic elicitors. Substituted N-phenylpyrazine-2-carboxamides, for example, have shown promising results in inhibiting photosynthesis and promoting flavonoid production in plants (Doležal et al., 2007).

Serotoninmimetic Activity

Certain 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, have been synthesized and evaluated for their central serotonin-like activity, indicating potential applications in neurological research (Lumma et al., 1978).

Antimitotic Agents

Research into the alterations at the 2,3-positions of certain pyrazine derivatives has shown significant effects on cytotoxicity and the inhibition of mitosis in cancer cell lines, suggesting their potential as antimitotic agents (Temple et al., 1991).

Optical and Thermal Properties for Optoelectronic Applications

Pyrazine derivatives have been investigated for their optical and thermal properties, indicating potential applications in optoelectronic materials. Studies on dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have revealed promising characteristics for these uses (Meti et al., 2017).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is not available, it’s interesting to note that pyrazinamide, a related compound, is an important first-line drug used in shortening TB therapy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-6-(4-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKTYBAQFJUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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